molecular formula C13H17NO B1592843 4-Benzyl-7-oxa-4-azaspiro[2.5]octane CAS No. 218594-11-7

4-Benzyl-7-oxa-4-azaspiro[2.5]octane

Cat. No. B1592843
CAS RN: 218594-11-7
M. Wt: 203.28 g/mol
InChI Key: FQCMCXAXQIYZGQ-UHFFFAOYSA-N
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Description

4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a chemical compound with the molecular formula C13H17NO . It is an important pharmaceutical chemical intermediate .


Synthesis Analysis

The synthesis of 4,7-diazaspiro[2.5]octane compounds, which are structurally similar to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, has been disclosed in a patent . The method involves substitution, addition of a protective group, removal of a protective group, and reduction .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane is characterized by a spirocyclic system, which includes a seven-membered ring fused to a four-membered ring . The molecular weight of this compound is 203.28 .

Scientific Research Applications

Electrophilic Amination

  • Reactions with C-H-Acidic Compounds : The compound participates in reactions with various C-H acids like malonic acid, leading to the formation of diazaspirodecanones and other derivatives, useful in further chemical synthesis (Andreae et al., 1992).

Drug Discovery Modules

  • Synthesis for Drug Discovery : Thia/oxa-azaspiro[3.4]octanes, a class related to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane, have been synthesized as multifunctional, structurally diverse modules for drug discovery, though specific applications in drugs are not detailed (Li, Rogers-Evans, & Carreira, 2013).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Derivatives of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane have been evaluated for their inhibitory properties against mild steel corrosion in acidic solutions, showing effectiveness as corrosion inhibitors (Chafiq et al., 2020).

Peptide Synthesis

  • Use in Peptide Synthesis : Chiral heterospirocyclic derivatives have been utilized as synthons for amino acids and used in peptide synthesis, indicating their role in the creation of complex organic molecules (Stamm, Linden, & Heimgartner, 2003).

Spirocyclic Oxetane Synthesis

  • Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : This involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides, leading to new tetracyclic systems. This is significant in the context of synthesizing complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).

Oxidation and Catalysis

  • Alcohol Oxidation Catalysis : Research shows its role in catalyzing the oxidation of alcohols to carbonyl compounds using molecular oxygen, indicating its utility in industrial chemical processes (Iwahama et al., 2000).

Spirocyclic Epoxide Rearrangement

  • Rearrangement to 2-Azabicyclo[3.1.0]hexanes : An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative provides access to novel 2-azabicyclo[3.1.0]hexanes, useful in synthesizing complex amino acids (Adamovskyi et al., 2014).

properties

IUPAC Name

4-benzyl-7-oxa-4-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-9-15-11-13(14)6-7-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMCXAXQIYZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625018
Record name 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-7-oxa-4-azaspiro[2.5]octane

CAS RN

218594-11-7
Record name 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-benzyl-5-oxo-7-oxa-4-azaspiro[2.5]octane (695.3 mg) in tetrahydrofuran (8 ml) was added dropwise to an ice-cooled suspension of lithium aluminum hydride (112 mg) in tetrahydrofuran (5 ml) over 20 minutes and then the mixture was stirred at 50° C. for 2 hours under nitrogen atmosphere. After being cooled to room temperature, sodium fluoride (495 mg) was added to the mixture. The mixture was stirred vigorously and cooled with ice-bath. Water (0.16 ml) was added thereto and the mixture was filtered. The filtrate was concentrated under reduced pressure to give an oil. The oil was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as eluent to give 4-benzyl-7-oxa-4-azaspiro[2.5]octane (334.8 mg). 4-Benzyl-7-oxa-4-azaspiro[2.5]octane in ethanol (8 ml) was hydrogenated over palladium hydroxide on carbon for 2 hours at atmospheric pressure. After removal of the catalyst by filtration, the filtrate was treated with 4N hydrogen chloride in ethyl acetate (2 ml) and concentrated under reduced pressure to give 7-oxa-4-azaspiro[2.5]octane hydrochloride (81 mg).
Name
4-benzyl-5-oxo-7-oxa-4-azaspiro[2.5]octane
Quantity
695.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
495 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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